![molecular formula C9H8N4 B1305182 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 43024-16-4](/img/structure/B1305182.png)

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Vue d'ensemble

Description

The compound 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its broad spectrum of biological activities and potential use in materials science due to its photophysical properties . This particular derivative has been synthesized as part of a study exploring bioisosteric replacements for the 5-(1H-pyrrol-1-yl)pyrazole scaffold, indicating its relevance in the development of new compounds with interesting biological activities .

Synthesis Analysis

The synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with 2,4-pentanedione . This method provides an efficient route to a variety of amido derivatives, suggesting a versatile approach to accessing a range of compounds within this chemical class for further biological evaluation.

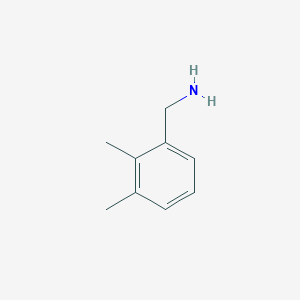

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been studied extensively. For instance, the structure of 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, a related compound, has been determined to be essentially planar with the pyrazolopyrimidine ring system making a significant dihedral angle with the attached benzene ring . This planarity is a common feature among pyrazolo[1,5-a]pyrimidine derivatives and is likely to influence their interaction with biological targets.

Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine scaffold is versatile in chemical reactions. For example, the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones under controlled conditions leads to the formation of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives . Additionally, the reaction of 5(3)-amino-3(5)-aryl-1H-pyrazole-4-carbonitriles with chalcones results in the formation of 2,5,7-triaryl-4,7(6,7)-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles, which exist in equilibrium between two tautomeric forms . These reactions highlight the reactivity of the pyrazolo[1,5-a]pyrimidine core and its potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The planarity of the core structure and the presence of substituents such as the methyl group at the 7-position can affect the compound's photophysical properties and its biological activity . The equilibrium between tautomeric forms of dihydropyrazolo[1,5-a]pyrimidines also suggests that these compounds may have unique chemical behaviors in solution, which could be relevant for their pharmacological properties .

Applications De Recherche Scientifique

Precursor for Novel Compounds

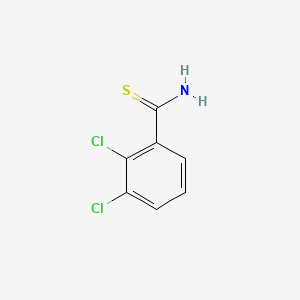

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been utilized as a precursor in the synthesis of novel compounds. For instance, its reaction with phenyl isothiocyanate leads to the formation of a thioanilide derivative, which serves as a novel precursor for synthesizing various novel polyheterocyclic compounds. These reactions demonstrate the compound's role in expanding the library of heterocyclic chemistry, contributing significantly to the field of medicinal chemistry and drug design (Metwally, Abdallah, & Almabrook, 2017).

Antitumor Activity

Another crucial application of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives is in the exploration of antitumor activities. Synthesized derivatives have been evaluated for potential cytotoxicity against various cancer cell lines, with some compounds exhibiting significant effects. This research highlights the therapeutic potential of these compounds in cancer treatment and opens avenues for further investigation into their mechanism of action and efficacy (Abdel‐Latif et al., 2016).

Antibacterial and Antiviral Evaluation

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has also been directed towards evaluating their antibacterial and antiviral potentials. Research into these compounds has identified several with promising activity against a range of microbial and viral pathogens, underscoring the importance of this scaffold in developing new antimicrobial agents. These findings are crucial for addressing the growing concern of antibiotic resistance and the need for novel antimicrobials (Asadian, Davoodnia, & Beyramabadi, 2018).

Synthesis of Heterocycles

Furthermore, 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a versatile building block for the synthesis of various heterocyclic compounds. Through reactions with different reagents, a wide array of pyrazolo[1,5-a]pyrimidine derivatives has been synthesized, highlighting the compound's utility in constructing complex molecular architectures. These heterocycles find applications across multiple domains, including pharmaceuticals, agrochemicals, and materials science, demonstrating the broad impact of this chemical scaffold (Shkineva, Vatsadze, & Dalinger, 2019).

Orientations Futures

The synthetic transformations involving Pyrazolo[1,5-a]pyrimidines still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These compounds have shown promising potential as candidates for further anticancer therapeutic exploration .

Propriétés

IUPAC Name |

5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-6-3-7(2)13-9(12-6)8(4-10)5-11-13/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTGTASECSGJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384799 | |

| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

CAS RN |

43024-16-4 | |

| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)